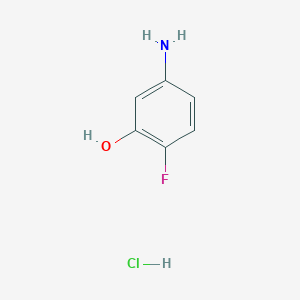

5-Amino-2-fluorophenol;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Amino-2-fluorophenol;hydrochloride is an organic compound . It is a solid at room temperature .

Molecular Structure Analysis

The molecular structure of 5-Amino-2-fluorophenol;hydrochloride can be represented by the InChI code:1S/C6H6FNO/c7-5-2-1-4(8)3-6(5)9/h1-3,9H,8H2 . Physical And Chemical Properties Analysis

5-Amino-2-fluorophenol;hydrochloride is a solid at room temperature . Its molecular weight is 163.58.Wissenschaftliche Forschungsanwendungen

Synthesis of Biologically Active Molecules

5-Amino-2-fluorophenol hydrochloride is utilized in the synthesis of various biologically active molecules. For instance, it has been used in the creation of new fluorine-containing thiadiazolotriazinones, which are recognized for their potential antibacterial properties. The unique pharmacophore properties of fluorine-related compounds make them suitable for developing novel molecules with promising biological activities (Holla, Bhat, & Shetty, 2003).

Pharmaceutical Intermediate Production

The compound plays a crucial role as a pharmaceutical intermediate. For instance, it serves as a key intermediate in synthesizing 2-amino-5-fluorothiazole hydrochloride, a valuable intermediate in medicine production. This synthesis involves a series of reactions, indicating the compound's significance in complex pharmaceutical synthesis processes (Cui Dong-mei, 2011).

Antitumor Activity

Derivatives of 5-amino-2-fluorophenol hydrochloride have shown potential in antitumor activity. Amino acid ester derivatives containing 5-fluorouracil synthesized from this compound have demonstrated inhibitory effects against cancer cells, indicating its role in developing novel antitumor agents (Xiong et al., 2009).

Biochemical Research

The compound has been instrumental in biochemical research, particularly in studying protein structure, dynamics, and interactions. For instance, genetically encoded fluorescent amino acids, synthesized using an amber nonsense codon and corresponding orthogonal tRNA/aminoacyl-tRNA synthetase pair, have leveraged the unique properties of fluorinated amino acids like 5-amino-2-fluorophenol hydrochloride (Summerer et al., 2006).

Preparation of Fluorescent Amino Acids

Fluorescent amino acids, synthesized using 5-amino-2-fluorophenol hydrochloride, serve as versatile building blocks in chemical biology. These compounds are pivotal in designing fluorescent macromolecules like peptides and proteins, facilitating non-invasive studies in cells and organisms to understand molecular processes (Cheng, Kuru, Sachdeva, & Vendrell, 2020).

Safety and Hazards

Eigenschaften

IUPAC Name |

5-amino-2-fluorophenol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FNO.ClH/c7-5-2-1-4(8)3-6(5)9;/h1-3,9H,8H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHDSGVSKDZKNDZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)O)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClFNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-2-fluorophenol hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-sulfonamide](/img/structure/B2629163.png)

![7-chloro-N-(2,5-dimethoxyphenyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide](/img/structure/B2629164.png)

![1-[3-Methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-one](/img/structure/B2629167.png)

![1-methyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-1H-imidazole-4-sulfonamide](/img/structure/B2629171.png)

![2-(3-(Dimethylamino)propyl)-1-(2-fluorophenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2629172.png)

![(Z)-4-(N-benzyl-N-ethylsulfamoyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2629176.png)

![(E)-2-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid](/img/structure/B2629180.png)